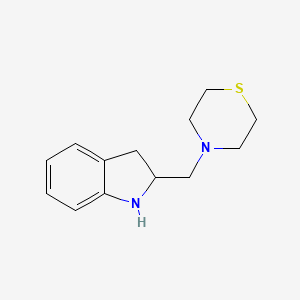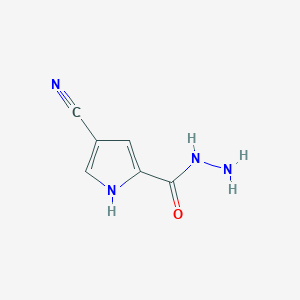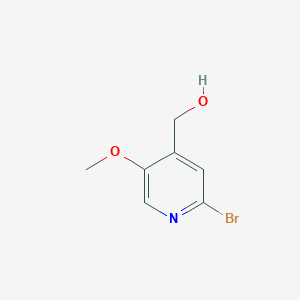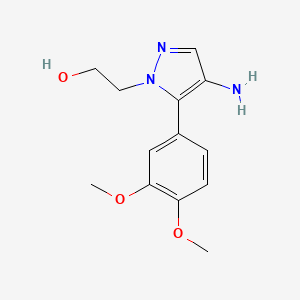
5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis may begin with a suitable pyridazine derivative.
Iodination: Introduction of the iodine atom at the 4-position can be achieved using iodine or an iodine-containing reagent under specific conditions.
Amination: The amino group at the 5-position can be introduced through nucleophilic substitution or other suitable methods.
Isobutylation: The isobutyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or isobutyl groups.
Reduction: Reduction reactions could target the pyridazine ring or other functional groups.
Substitution: The iodine atom at the 4-position can be a site for various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
科学的研究の応用
5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
類似化合物との比較
Similar Compounds
4-Iodo-2-isobutylpyridazin-3(2H)-one: Lacks the amino group at the 5-position.
5-Amino-2-isobutylpyridazin-3(2H)-one: Lacks the iodine atom at the 4-position.
5-Amino-4-iodopyridazin-3(2H)-one: Lacks the isobutyl group at the 2-position.
Uniqueness
The presence of the amino, iodine, and isobutyl groups in 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
特性
分子式 |
C8H12IN3O |
|---|---|
分子量 |
293.10 g/mol |
IUPAC名 |
5-amino-4-iodo-2-(2-methylpropyl)pyridazin-3-one |
InChI |
InChI=1S/C8H12IN3O/c1-5(2)4-12-8(13)7(9)6(10)3-11-12/h3,5H,4,10H2,1-2H3 |
InChIキー |
QTWCTFKPGIYOCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C(=C(C=N1)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B15056513.png)


![N-[[amino(pyridin-4-yl)methylidene]amino]-2-cyanopyridine-4-carboxamide](/img/structure/B15056521.png)

![2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15056536.png)








